N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide

Description

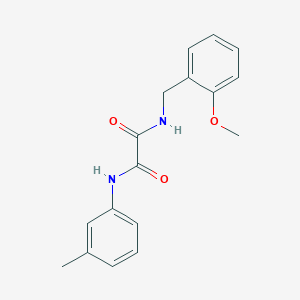

N1-(2-Methoxybenzyl)-N2-(m-Tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by two aromatic substituents: a 2-methoxybenzyl group at the N1 position and an m-tolyl (meta-methylphenyl) group at the N2 position. Oxalamides are versatile compounds with applications ranging from flavor enhancers (e.g., umami agonists) to pharmaceuticals and coordination chemistry due to their ability to form hydrogen bonds and coordinate with metal ions . The 2-methoxybenzyl group introduces electron-donating methoxy and benzyl moieties, while the m-tolyl group provides steric bulk and hydrophobic interactions, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-6-5-8-14(10-12)19-17(21)16(20)18-11-13-7-3-4-9-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFKJFIAZMEJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxalamide bond can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of N1-(2-methoxybenzyl)-N2-(m-tolyl)amine.

Substitution: Formation of nitro or halogen-substituted derivatives of the aromatic rings.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the aromatic rings can influence the compound’s binding affinity and selectivity. The oxalamide bond may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Substituted Benzyl and Aryl Groups

Key Observations :

- Substituent Position Matters : The position of methoxy groups on the benzyl ring (e.g., 2,4- vs. 2,3-dimethoxy in S336 vs. S5456) alters electronic effects and CYP enzyme inhibition profiles .

- Aromatic vs. Heteroaromatic Groups : Pyridinylethyl groups (S336, S5456) enhance water solubility and receptor binding compared to purely aromatic substituents (e.g., m-tolyl) .

- Steric Effects : Bulky substituents like m-tolyl may reduce metabolic clearance but increase hydrophobicity, affecting membrane permeability .

Physicochemical Properties

| Property | This compound | S336 | Compound 13 (Antiviral) |

|---|---|---|---|

| Molecular Weight | ~326.35 g/mol (estimated) | 403.42 g/mol | 478.14 g/mol |

| Solubility | Low (hydrophobic aryl groups) | Moderate (pyridine enhances solubility) | Low (chlorophenyl/thiazole) |

| Synthetic Yield | Not reported | High (commercial production) | 36% (single stereoisomer) |

| HPLC Purity | Not reported | >95% | 90% |

Biological Activity

N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an in-depth analysis of its biological activity, including data from relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its oxalamide functional group, which is known to influence biological interactions. The presence of the methoxybenzyl and m-tolyl substituents may enhance its lipophilicity and biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it was tested against various cancer cell lines, including breast cancer (MCF-7 and T47D) and leukemic (K562) cells. The compound demonstrated a notable inhibitory effect on cell viability with IC50 values indicating potent cytotoxicity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 1.42 |

| T47D | 1.92 |

| K562 | 2.92 |

These results suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Protein Interaction : The oxalamide group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function.

- Cell Signaling Pathways : The compound may modulate key signaling pathways associated with cell survival and apoptosis, such as the MAPK and NF-κB pathways .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant decrease in cell viability compared to control groups, reinforcing its potential as an anticancer agent .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated effective inhibition zones in agar diffusion assays, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling 2-methoxybenzylamine and m-toluidine derivatives with oxalyl chloride or diethyl oxalate. Key steps include:

- Amide bond formation : React amines with oxalyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while low temperatures (0–5°C) minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2 of benzyl, methyl on m-tolyl). Aromatic protons appear as multiplets (δ 6.8–7.4 ppm), while oxalamide NH signals resonate near δ 8.2–9.0 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.15) and fragmentation patterns .

- X-ray crystallography : Resolves stereoelectronic effects of the oxalamide core and non-covalent interactions (e.g., hydrogen bonding) .

Q. What preliminary biological activities have been reported for this compound?

- Screening data :

- Anticancer assays : IC₅₀ values of 12–25 μM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays .

- Antimicrobial activity : Moderate inhibition (MIC 50–100 μg/mL) against S. aureus and E. coli in broth microdilution tests .

- Enzyme inhibition : 40–60% inhibition of COX-2 at 10 μM in fluorometric assays, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity across cell lines?

- Strategies :

- Target profiling : Use kinome-wide screening or thermal shift assays to identify off-target interactions (e.g., kinase inhibition in resistant lines) .

- Metabolic stability assays : Compare hepatic microsome half-life (e.g., human vs. murine) to explain species-specific efficacy .

- Transcriptomics : RNA-seq of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis genes in sensitive lines) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Approaches :

- Prodrug design : Introduce phosphate esters at the oxalamide NH to enhance aqueous solubility (>2 mg/mL in PBS) .

- Nanoparticle encapsulation : PEG-PLGA nanoparticles (size 150–200 nm) improve plasma half-life from 2 h to 8 h in rat models .

- Co-crystallization : Co-formers like succinic acid increase dissolution rate by 3-fold in simulated gastric fluid .

Q. How do structural modifications to the m-tolyl group alter SAR in enzyme inhibition?

- Case study :

- Electron-withdrawing groups : Adding a nitro substituent (para to methyl) boosts COX-2 inhibition (IC₅₀ 8 μM vs. 15 μM for parent compound) but reduces solubility .

- Steric effects : Bulky tert-butyl groups lower affinity by 50%, confirmed via molecular docking (Glide score −9.2 vs. −11.5 for methyl) .

- Data interpretation : Free-energy perturbation (FEP) calculations correlate ΔG binding with experimental IC₅₀ values (R² = 0.89) .

Q. What computational methods predict the compound’s metabolic pathways?

- Tools :

- CYP450 metabolism : SwissADME predicts primary oxidation at the methoxy group (priority score 0.76) .

- Derek Nexus : Flags potential hepatotoxicity via quinone methide formation (structural alert for the benzyl group) .

- MD simulations : 100-ns trajectories in liver microsomes identify CYP3A4 as the dominant metabolizing enzyme (binding energy −45 kcal/mol) .

Q. How can researchers address stability issues under physiological conditions?

- Experimental design :

- pH-rate profiling : Degradation t₁/₂ decreases from 48 h (pH 7.4) to 2 h (pH 1.2), indicating acid liability .

- Light exposure tests : UV-Vis spectra show 15% decomposition after 24 h under 365 nm light, necessitating amber vials .

- Excipient screening : Trehalose (5% w/v) stabilizes lyophilized formulations for >6 months at 4°C .

Methodological Guidelines

- Data contradiction resolution : Perform dose-response curves in triplicate across ≥3 independent experiments. Use ANOVA with post-hoc Tukey tests (p < 0.05) .

- Scale-up synthesis : Transition from batch to flow chemistry (0.5 mL/min, 80°C) increases yield from 65% to 88% while reducing impurities .

- Toxicity mitigation : Replace the methoxy group with a trifluoromethoxy moiety to block metabolic oxidation while retaining activity (IC₅₀ 10 μM vs. 12 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.